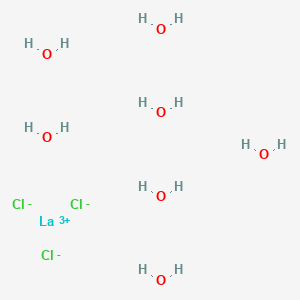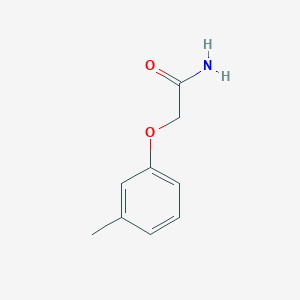
2-(3-Metilfenoxi)acetamida
Descripción general
Descripción
2-(3-Methylphenoxy)acetamide is an organic compound with the molecular formula C9H11NO2. It is characterized by the presence of a phenoxy group substituted with a methyl group at the third position and an acetamide group.
Aplicaciones Científicas De Investigación
2-(3-Methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
A related compound, n-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (napma), has been found to inhibit the formation of multinucleated tartrate-resistant acid phosphatase (trap)-positive cells from bone marrow-derived macrophages . These cells, known as osteoclasts, are responsible for bone resorption .
Mode of Action
Biochemical Pathways
The compound may affect the pathways involved in the differentiation and activity of osteoclasts. In the case of NAPMA, it was found to downregulate the expression of osteoclast-specific markers, such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at the transcript and protein levels .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 112-117 degrees celsius .
Result of Action
Napma has been shown to significantly inhibit the formation of multinucleated trap-positive cells from bone marrow-derived macrophages in a dose-dependent manner, without cytotoxic effects . This suggests that 2-(3-Methylphenoxy)acetamide may have similar effects.
Action Environment
It is known that the compound is stable at room temperature .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can undergo rapid oxidative metabolism
Cellular Effects
It is known that this compound can inhibit the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner . This suggests that 2-(3-Methylphenoxy)acetamide may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound can inhibit the formation of TRAP-positive cells, suggesting that it may interact with biomolecules and potentially inhibit or activate enzymes
Temporal Effects in Laboratory Settings
It is known that this compound can inhibit the formation of TRAP-positive cells in a dose-dependent manner , suggesting that it may have long-term effects on cellular function. Information on the product’s stability and degradation is currently unavailable.
Metabolic Pathways
It is known that this compound can undergo rapid oxidative metabolism
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)acetamide typically involves the reaction of 3-methylphenol with chloroacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride. This intermediate is then reacted with ammonia to yield 2-(3-Methylphenoxy)acetamide. The reaction conditions generally include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of 2-(3-Methylphenoxy)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylphenoxy)acetamide
- 2-(2-Methylphenoxy)acetamide
- 2-(3-Chlorophenoxy)acetamide
Uniqueness
2-(3-Methylphenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Propiedades
IUPAC Name |
2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVBTAZVUFGTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352595 | |
| Record name | 2-(3-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10017-53-5 | |
| Record name | 2-(3-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methylphenoxy)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NAPMA interact with cells to exert its bone-protective effects?
A1: The research indicates that NAPMA targets osteoclasts, the cells responsible for breaking down bone tissue []. Specifically, NAPMA inhibits the differentiation of precursor cells into mature, active osteoclasts. This effect was observed in vitro using bone marrow-derived macrophages cultured with RANKL, a crucial signaling molecule for osteoclast formation []. NAPMA's inhibitory action was dose-dependent, meaning higher concentrations led to a stronger reduction in mature osteoclast formation [].
Q2: What evidence suggests that NAPMA directly impacts osteoclast activity?
A2: The study demonstrated that NAPMA directly influences osteoclast activity through multiple lines of evidence []:
- Reduced bone resorption: NAPMA treatment effectively decreased the formation of pits on bone-like surfaces, a direct measure of osteoclast-mediated bone resorption [].
- Inhibition of actin ring formation: NAPMA disrupted the formation of actin rings, crucial structures that osteoclasts use to attach to bone surfaces and facilitate resorption [].
- Downregulation of key markers: NAPMA treatment led to decreased expression of genes and proteins essential for osteoclast function, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 []. These findings suggest NAPMA interferes with the molecular mechanisms driving osteoclast activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-4-benzo[b]thiophenone](/img/structure/B155543.png)

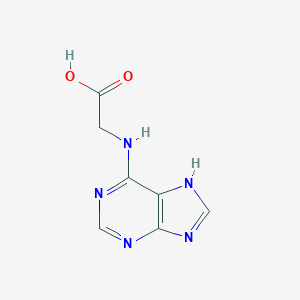
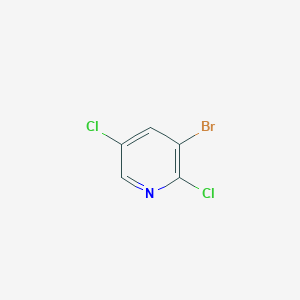
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)
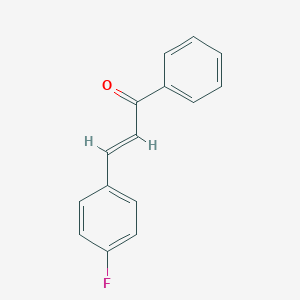

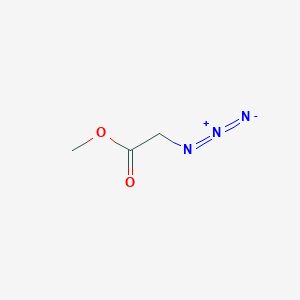
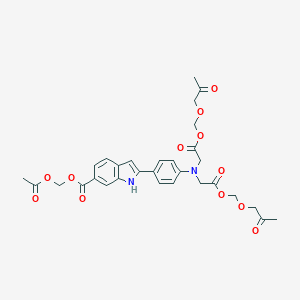
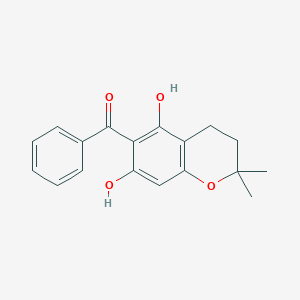

![(2S,3S,4S,5R,6R)-6-[[(3R,11aS)-11a-methyl-2,3,3a,3b,4,5,8,9,9a,9b,10,11-dodecahydro-[1]benzofuro[5,4-f]isochromen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B155565.png)

